molecular formula C15H22O B1232189 beta-Sinensal CAS No. 3779-62-2

beta-Sinensal

Cat. No.: B1232189
CAS No.: 3779-62-2
M. Wt: 218.33 g/mol
InChI Key: NOPLRNXKHZRXHT-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Sinensal: is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. It is found in various citrus fruits such as lemon, sweet orange, and citrus sinensis. This compound is practically insoluble in water and is considered an extremely weak base. This compound is known for its distinctive citrus aroma and is often used as a biomarker for the consumption of citrus fruits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Sinensal can be synthesized through several methods. One common method involves the oxidation of beta-myrcene using m-chloroperbenzoic acid to form an epoxide, which is then converted to an allyl alcohol. This allyl alcohol is then reacted with orthoesters in the presence of an acid to form an unsaturated carboxylic acid ester. This ester is selectively reduced using diisobutylaluminum hydride to form an aldehyde, which is then condensed with propylidene alkylimine and hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of inexpensive and readily available starting materials such as beta-myrcene. The process typically includes regioselective oxidation, esterification, and selective reduction steps. The use of organic or inorganic acids, such as propionic acid, and catalysts like lithium diisopropylamide, are common in these processes .

Chemical Reactions Analysis

Types of Reactions: Beta-Sinensal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: this compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Beta-Sinensal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Sinensal involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways and receptor interactions. For example, this compound may interact with G-protein coupled receptors and ion channels, influencing cellular responses and metabolic processes .

Comparison with Similar Compounds

Beta-Sinensal is often compared with other sesquiterpenoids such as alpha-Sinensal, valencene, and nootkatone. These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance:

This compound stands out due to its unique combination of citrus aroma and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPLRNXKHZRXHT-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CC/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318720
Record name Sinensal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to orange liquid; citrus-like aroma
Record name 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 °C. @ 1.00 mm Hg
Record name beta-Sinensal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.923
Record name 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3779-62-2, 60066-88-8, 8028-48-6
Record name Sinensal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3779-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Sinensal, (2E,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Sinensal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060066888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sinensal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orange, sweet, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-dimethyl-10-methylenedodeca-2,6,11-trien-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-SINENSAL, (2E,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2WZT6IRL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-Sinensal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Sinensal
Reactant of Route 2
beta-Sinensal
Reactant of Route 3
beta-Sinensal
Reactant of Route 4
Reactant of Route 4
beta-Sinensal
Reactant of Route 5
beta-Sinensal
Reactant of Route 6
Reactant of Route 6
beta-Sinensal
Customer
Q & A

Q1: What is the molecular formula and weight of sinensal?

A1: Both α-sinensal and β-sinensal share the same molecular formula, C15H22O, and molecular weight of 218.33 g/mol.

Q2: Does spectroscopic data exist for sinensal?

A2: Yes, researchers have characterized sinensal isomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , ] These techniques help determine the structural features and purity of sinensal.

Q3: In what natural sources can sinensal be found?

A3: Sinensal is primarily found in citrus fruits like oranges [, , ], grapefruits [, ], mandarins [, , ], and limes [, ]. It's also present in the essential oils of certain plants like Clausena lansium [] and Lomatium mohavense [, ].

Q4: Are there differences in the sinensal content between different citrus varieties?

A4: Yes, research indicates that the concentration and types of sinensal isomers can vary significantly between different citrus species and even cultivars within the same species. [, , , ]

Q5: What is the role of sinensal in citrus fruits?

A5: Sinensal, particularly β-sinensal, is a key contributor to the characteristic citrus aroma and flavor. [, , , ]

Q6: How is sinensal extracted from citrus fruits?

A6: Sinensal is typically extracted from citrus peel oils through methods like cold-pressing, hydrodistillation, and solvent extraction. [, , , , , ]

Q7: Are there alternative methods for sinensal extraction?

A7: Yes, researchers are exploring innovative techniques like ultrasound-assisted extraction (UAE) for enhanced yield and quality of sinensal. []

Q8: How is sinensal synthesized in plants?

A8: Sinensal biosynthesis involves a complex pathway starting with farnesyl diphosphate, a precursor molecule in terpenoid biosynthesis. [] Specific enzymes, like terpene synthases, catalyze the formation of various terpenes, including sinensal.

Q9: Is the biosynthesis of sinensal influenced by genetic factors?

A9: Research on citrus hybrids demonstrates that the ability to synthesize specific aroma compounds, including sinensal, is genetically inherited and can be manipulated through hybridization. [, , ]

Q10: Can environmental conditions impact sinensal production in plants?

A10: While research on sinensal is ongoing, environmental factors like light, temperature, and water availability are known to influence the production of volatile compounds in plants. [] Further investigation is needed to determine their specific effects on sinensal biosynthesis.

Q11: What are the potential applications of sinensal?

A11: Sinensal finds use in the food and beverage industry as a flavoring agent. [] Additionally, its potential as a natural insecticide is being investigated. []

Q12: What are the current research areas focused on sinensal?

A12: Current research focuses on optimizing sinensal extraction methods, understanding its biosynthesis pathway and genetic regulation, and exploring its potential applications in various fields. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.